molecular formula C9H17NO3 B13641693 Ethyl 3-methoxypiperidine-3-carboxylate

Ethyl 3-methoxypiperidine-3-carboxylate

Cat. No.: B13641693
M. Wt: 187.24 g/mol
InChI Key: FBJCCJKVGDFDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methoxypiperidine-3-carboxylate is a piperidine-based ester derivative characterized by a methoxy group (-OCH₃) and an ethoxycarbonyl (-COOEt) moiety at the 3-position of the piperidine ring. Piperidine carboxylates are widely utilized as intermediates in pharmaceutical synthesis, agrochemicals, and ligand design due to their conformational flexibility and ability to modulate physicochemical properties . The methoxy group enhances solubility in polar solvents compared to bulkier substituents, while the ester moiety facilitates further functionalization via hydrolysis or nucleophilic substitution.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 3-methoxypiperidine-3-carboxylate

InChI

InChI=1S/C9H17NO3/c1-3-13-8(11)9(12-2)5-4-6-10-7-9/h10H,3-7H2,1-2H3

InChI Key

FBJCCJKVGDFDFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methoxypiperidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Ethyl 3-methoxypiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 3-methoxypiperidine-3-carboxylate with structurally related piperidine derivatives, emphasizing substituent effects, synthesis, and applications:

Compound Name Substituents Molecular Formula Physical State Key Synthetic Route Applications/Properties References
This compound 3-OCH₃, 3-COOEt C₁₀H₁₇NO₃ Likely liquid/oil Hypothetical: Methoxylation of piperidine followed by esterification. Potential intermediate for drug discovery (e.g., CNS agents). N/A
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate 3-(4-Me-benzyl), 3-COOEt, oxalate salt C₁₈H₂₅NO₆ Crystalline solid Alkylation of piperidine with 4-methylbenzyl bromide, followed by oxalic acid salt formation. Pharmaceutical intermediate (e.g., opioid receptor modulators); improved crystallinity.
Ethyl 3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate 3-(2-MeO-ethyl), 1-tetrahydropyran-4-yl C₁₇H₂₉NO₅ Liquid/oil Nucleophilic substitution or reductive amination for tetrahydropyran incorporation. Likely CNS-targeting agent due to lipophilic substituents enhancing blood-brain barrier penetration.
Ethyl 1-benzylpiperidine-3-carboxylate 1-benzyl, 3-COOEt C₁₆H₂₁NO₂ Liquid/oil Benzylation of ethyl piperidine-3-carboxylate via Buchwald-Hartwig coupling. Precursor for anticholinergic or antipsychotic agents; moderate steric hindrance.
Ethyl 2-methylpiperidine-3-carboxylate 2-Me, 3-COOEt C₁₀H₁₇NO₂ Liquid/oil Methylation at the 2-position using methyl iodide and base. Steric effects at the 2-position may hinder enzymatic degradation; potential prodrug design.

Key Observations:

Substituent Effects :

  • Methoxy vs. Benzyl Groups : The methoxy group in the target compound confers higher polarity and solubility compared to the lipophilic 4-methylbenzyl group in .
  • Salt Formation : Oxalate salts (e.g., ) enhance crystallinity and stability, whereas free esters (e.g., ) are typically oils .

Synthetic Strategies: Methoxyimino derivatives () are synthesized via hydroxylamine intermediates, suggesting analogous routes for methoxylation . Bulkier substituents (e.g., tetrahydropyran in ) require multistep functionalization, increasing synthetic complexity .

Applications :

  • Pharmaceuticals : Benzyl and tetrahydropyran derivatives (–14) are common in CNS drug design due to their pharmacokinetic profiles .
  • Chemical Intermediates : Ethyl esters (e.g., ) serve as versatile precursors for hydrolysis to carboxylic acids or amide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.